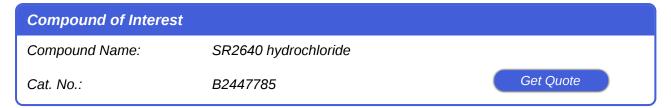


Application Notes and Protocols for SR2640 Hydrochloride in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of **SR2640 hydrochloride** in a variety of in vitro studies. **SR2640 hydrochloride** is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2), making it a valuable tool for investigating the roles of leukotrienes D4 (LTD4) and E4 (LTE4) in various physiological and pathological processes.

Compound Information

SR2640 hydrochloride is a well-characterized small molecule with the following properties:

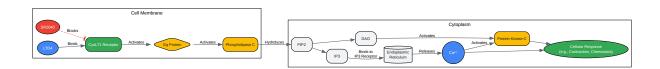


Property	Value	Reference(s)
Chemical Name	2-[[3-(2- Quinolinylmethoxy)phenyl]ami no]benzoic acid hydrochloride	[1]
Molecular Formula	C23H18N2O3·HCl	[1][2]
Molecular Weight	406.87 g/mol	[1][2][3]
Purity	≥99% (HPLC)	[1][2][4]
CAS Number	146662-42-2	[1][2][5]
Appearance	Solid	[6]
Solubility	Soluble to 50 mM in DMSO.[2] [3] Insoluble in water and ethanol.[7]	[2][3][7]
Storage (Powder)	Desiccate at room temperature or -20°C for up to 3 years.[2][6]	[2][6]
Storage (In Solvent)	-80°C for up to 1 year.[6]	[6]

Mechanism of Action

SR2640 hydrochloride is a selective antagonist of the CysLT1 and CysLT2 receptors, with a high affinity for the LTD4 binding site.[1][7][8] By blocking these receptors, SR2640 inhibits the downstream signaling pathways initiated by LTD4 and LTE4. These pathways are known to be involved in inflammatory responses, smooth muscle contraction, and immune cell trafficking. The primary signaling cascade initiated by CysLT receptor activation involves the Gq alpha subunit of the G protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[8][9][10]





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Figure 1: Simplified CysLT1 Receptor Signaling Pathway and the inhibitory action of SR2640.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of **SR2640 hydrochloride** in high-quality, anhydrous DMSO.

Protocol for Preparing a 10 mM Stock Solution:

- Weighing: Accurately weigh out the desired amount of SR2640 hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.069 mg of the compound.
- Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the SR2640 hydrochloride powder. For the example above, add 1 mL of DMSO.
- Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year.[6]

Note: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically \leq 0.1%) to avoid solvent-induced cytotoxicity.



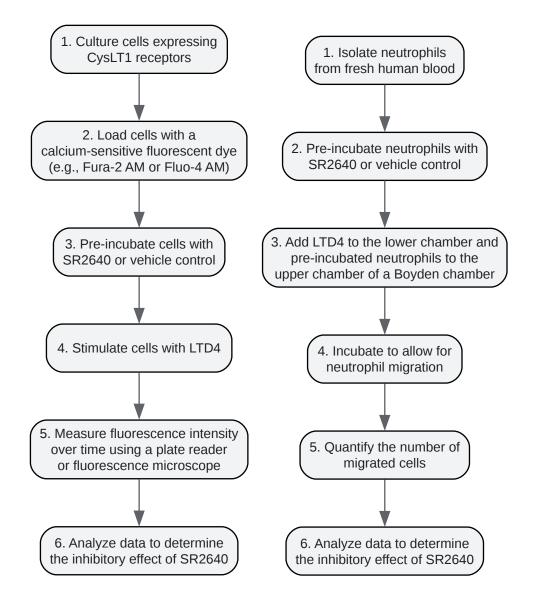
In Vitro Experimental Protocols

SR2640 hydrochloride can be utilized in a variety of in vitro assays to investigate the biological functions of the CysLT receptors. Below are detailed protocols for key experiments.

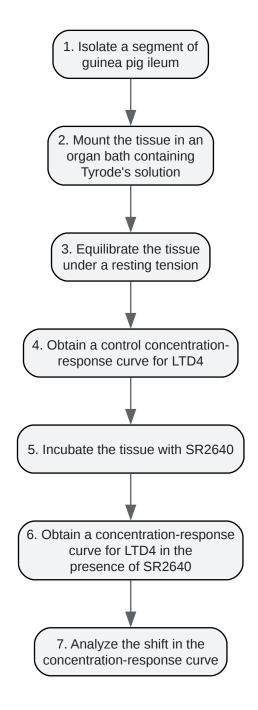
Calcium Mobilization Assay

This assay measures the ability of SR2640 to inhibit LTD4-induced increases in intracellular calcium concentration.









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Methodological & Application





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